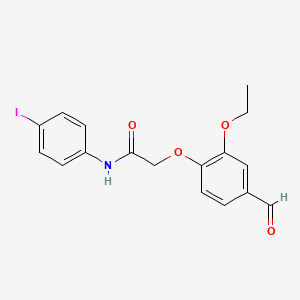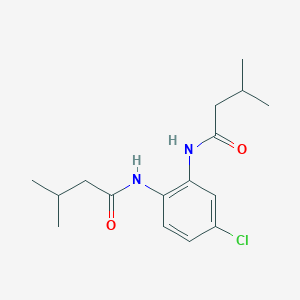![molecular formula C13H16N4O B3602555 N-cyclohexylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3602555.png)
N-cyclohexylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Vue d'ensemble
Description
N-cyclohexylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Mécanisme D'action
Target of Action
N-cyclohexylpyrazolo[1,5-a]pyrimidine-3-carboxamide primarily targets the MmpL3 gene in Mycobacterium tuberculosis . This gene is essential for the survival of the bacteria and plays a crucial role in the transport of lipids across the cell membrane .
Mode of Action
The compound interacts with its target by binding to the MmpL3 protein, inhibiting its function . This interaction results in the disruption of lipid transport, which is vital for the survival and virulence of the bacteria .
Biochemical Pathways
The inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of trehalose monomycolate . This disruption affects the cell wall biosynthesis, impairing the bacteria’s ability to maintain its structure and resist the host’s immune response .
Pharmacokinetics
Its structural analogues have shown promising in vivo efficacy, reducing bacterial counts in the lungs of infected mice . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The action of this compound results in the death of Mycobacterium tuberculosis due to the disruption of essential cellular processes . In vivo studies have shown that the compound can significantly reduce bacterial counts in the lungs of infected mice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable β-dicarbonyl compound, followed by cyclization in the presence of a cyclohexylamine derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups .
Applications De Recherche Scientifique
N-cyclohexylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities but different substituents.
N-benzylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Another analog with a benzyl group instead of a cyclohexyl group, exhibiting distinct pharmacological properties.
Uniqueness
N-cyclohexylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its cyclohexyl group contributes to its stability and interaction with molecular targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-cyclohexylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-13(16-10-5-2-1-3-6-10)11-9-15-17-8-4-7-14-12(11)17/h4,7-10H,1-3,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODHWYJMRBZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C3N=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-dichloro-N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-2-methoxybenzamide](/img/structure/B3602474.png)
![methyl {2-[(3,4-dimethoxybenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B3602477.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3602479.png)
![1,4-DIMETHYL 2-{[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE](/img/structure/B3602487.png)


![methyl 2-{[5-(2-fluorophenyl)-2-furoyl]amino}benzoate](/img/structure/B3602500.png)
![1-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B3602505.png)

![(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenoxy)acetic acid](/img/structure/B3602519.png)
![5-[(1-naphthylacetyl)amino]isophthalic acid](/img/structure/B3602527.png)

![2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B3602536.png)
![ethyl 6-[2-(diethylamino)ethoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3602573.png)
